Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Fundamental Properties of 4-Aminocyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminocyclohexanol is a bifunctional alicyclic compound that serves as a pivotal structural motif and versatile building block in modern organic synthesis and medicinal chemistry. Its rigid cyclohexane framework, combined with the strategic placement of amino and hydroxyl functional groups, makes it an invaluable precursor for a diverse range of complex molecules, most notably active pharmaceutical ingredients (APIs). This guide provides a comprehensive exploration of the core physicochemical properties, stereochemical nuances, synthesis, reactivity, and applications of 4-Aminocyclohexanol. We delve into field-proven experimental protocols and spectroscopic analysis techniques, offering researchers the foundational knowledge required to effectively utilize this compound in their research and development endeavors.
Structural Framework and Stereoisomerism
4-Aminocyclohexanol exists as two distinct geometric isomers: cis and trans. This stereoisomerism arises from the relative orientation of the amino (-NH₂) and hydroxyl (-OH) groups on the cyclohexane ring. The stereochemistry is critical, as it dictates the molecule's three-dimensional shape, which in turn profoundly influences its binding affinity to biological targets and its pharmacokinetic properties.[1]
The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
-
trans-4-Aminocyclohexanol : The more thermodynamically stable isomer, where both the amino and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance.[1][2] This is the most commonly utilized form in synthesis.
-
cis-4-Aminocyclohexanol : In this configuration, one substituent is in an axial position while the other is equatorial.[3]
The ability to selectively synthesize or isolate a specific isomer is a key consideration in drug design, where precise spatial arrangement of pharmacophores is essential.
Caption: Chair conformations of trans and cis-4-Aminocyclohexanol.
Core Physicochemical and Spectroscopic Properties
The utility of 4-aminocyclohexanol is underpinned by its distinct physical and chemical properties. The trans isomer is typically a white to off-white crystalline solid at room temperature.[2] The presence of both an amino and a hydroxyl group allows for hydrogen bonding, granting it solubility in water and other polar solvents.[2][4]
Physical Properties
The following table summarizes key physical data, primarily for the more common trans isomer.
| Property | Value (trans-isomer) | Source(s) |
| Molecular Formula | C₆H₁₃NO | [5][6] |
| Molecular Weight | 115.17 g/mol | [5][7] |
| Appearance | White to light yellow/orange crystalline powder | [2][8][9] |
| Melting Point | 108-113 °C | [2][6][9] |
| Boiling Point | 127 °C at 14 mmHg | [2][10] |
| Density | ~1.037 g/cm³ | [2] |
| Solubility | Soluble in water; slightly soluble in methanol and chloroform. | [2][4][8] |
| CAS Number | 27489-62-9 | [7][11] |
Spectroscopic Fingerprints for Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between the cis and trans isomers. The different spatial orientations of the protons and carbons result in unique chemical shifts (δ) and coupling constants (J).[12]
Key Differentiating Features in ¹H NMR: [12]
-
H-1 (CH-OH) and H-4 (CH-NH₂) Protons : In the trans isomer, these protons are axial and thus shielded (appear at a lower ppm) compared to their equatorial counterparts in the cis isomer.
-
Coupling Constants : The coupling between the H-1/H-4 protons and adjacent axial protons in the trans isomer results in a large trans-diaxial coupling constant (J ≈ 10-13 Hz), typically observed as a triplet of triplets. This is a definitive marker for the trans isomer.
| Proton | cis-Isomer (in D₂O) | trans-Isomer (in D₂O) | Key Distinguishing Feature |
| H-1 (CH-OH) | ~3.96 ppm (m) | ~3.58 ppm (m) | Equatorial H-1 (cis) is downfield of axial H-1 (trans). |
| H-4 (CH-NH₂) | ~3.20 ppm (m) | ~2.65 ppm (m) | Equatorial H-4 (cis) is downfield of axial H-4 (trans). |
Data compiled from BenchChem.[12]
Synthesis and Chemical Reactivity
Synthesis Methodologies
A. Chemical Synthesis via Hydrogenation A common industrial method involves the hydrogenation of p-acetamidophenol. The resulting mixture of acetylated isomers is then saponified (hydrolyzed) in an alkaline medium. The trans isomer can then be selectively crystallized from the aqueous solution by cooling.[13][14] This process is robust and scalable for large-scale production.[11]
B. Biocatalytic Synthesis (One-Pot Enzymatic) Modern synthetic approaches leverage the high stereoselectivity of enzymes. A one-pot cascade reaction starting from 1,4-cyclohexanedione can yield either the cis or trans isomer with high diastereomeric purity.[15] This process typically involves two enzymes:
-
A Keto Reductase (KRED) reduces one ketone to a hydroxyl group, forming 4-hydroxycyclohexanone.
-
An Amine Transaminase (ATA) converts the remaining ketone into an amine.
The choice of a stereocomplementary ATA enzyme dictates whether the final product is the cis or trans isomer.[1][15] This green chemistry approach is highly efficient and avoids the waste-intensive steps of classical resolution.
Caption: One-pot enzymatic synthesis pathway for 4-Aminocyclohexanol isomers.
Chemical Reactivity
The bifunctional nature of 4-aminocyclohexanol governs its reactivity.
-
The amino group is nucleophilic and readily undergoes reactions such as acylation to form amides, alkylation, and formation of ureas. This functionality is crucial for incorporating the molecule into larger peptide-like structures.[1]
-
The hydroxyl group can be functionalized through esterification or etherification. It also acts as a hydrogen bond donor, which is a critical interaction in molecular recognition at enzyme active sites.[1]
This dual reactivity makes it a versatile scaffold for building molecular complexity. For instance, it is used in the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes and can react with butyric acid derivatives to form esters.[4][16][17]
Applications in Drug Discovery and Development
The rigid, stereochemically defined structure of trans-4-aminocyclohexanol makes it a "privileged scaffold" in medicinal chemistry. It provides a stable, predictable framework for orienting pharmacophoric groups in three-dimensional space.
-
Pharmaceutical Intermediate : It is a cornerstone intermediate in the synthesis of numerous APIs.[18] Its most well-known application is as a key precursor for Ambroxol hydrochloride , a widely used mucolytic agent for treating respiratory diseases.[7][11][16]
-
Scaffold for Novel Therapeutics : Drug discovery programs utilize 4-aminocyclohexanol as a core scaffold for developing selective ligands and inhibitors.[1][19] It is particularly valuable in creating compounds targeting the central nervous system (CNS), as well as for developing kinase inhibitors and anti-inflammatory agents.[19]
-
Structure-Activity Relationship (SAR) Studies : Researchers leverage this molecule to create conformationally restricted analogs of lead compounds. By locking flexible chains into a rigid ring structure, they can probe the optimal spatial arrangement required for biological activity, thereby refining drug potency and selectivity.[1]
Experimental Protocols
Protocol 1: One-Pot Enzymatic Synthesis of trans-4-Aminocyclohexanol
Causality: This protocol leverages the high stereoselectivity of an amine transaminase to directly synthesize the desired trans isomer from a simple precursor, eliminating the need for chiral separation. The KRED first creates the alcohol, and the specific ATA then adds the amine group in the correct trans orientation.
Materials:
-
1,4-cyclohexanedione
-
Keto Reductase (e.g., LK-KRED)
-
trans-selective Amine Transaminase (e.g., ATA-200)
-
NADP⁺
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP, cofactor for ATA)
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
DMSO
Procedure:
-
Buffer Preparation : Prepare 30 mL of 100 mM potassium phosphate buffer (pH 7.5).
-
Reaction Mixture Assembly : In a reaction vessel with magnetic stirring, combine the following components:
-
Potassium phosphate buffer (to final volume of 30 mL)
-
1,4-cyclohexanedione to a final concentration of 50 mM.[20]
-
NADP⁺ to a final concentration of 1 mM.[20]
-
Isopropyl alcohol to a final concentration of 100 mM (serves as the reducing agent for the KRED).[20]
-
Isopropylamine to a final concentration of 500 mM.[20]
-
PLP to a final concentration of 1 mM.[20]
-
DMSO to 2% (v/v) to aid substrate solubility.[20]
-
-
Enzyme Addition : Add the cell lysates or purified enzymes: LK-KRED (e.g., 0.2 mg/mL) and ATA-200 (e.g., 2 mg/mL).[20]
-
Incubation : Seal the vessel and incubate at 30°C with constant stirring (e.g., 250 rpm).[2][20]
-
Reaction Monitoring : Monitor the reaction progress over 24-48 hours using an appropriate method (e.g., GC-MS or HPLC) to check for the consumption of the starting material and formation of the product.
-
Workup and Purification : Once the reaction is complete, stop the reaction (e.g., by adding a water-immiscible organic solvent or by centrifugation to remove enzyme lysate). The product can then be purified from the aqueous solution by extraction and/or silica gel column chromatography.[20]
Protocol 2: NMR Workflow for Isomer Identification
Causality: This protocol provides a self-validating system for confirming the stereochemical identity of a 4-aminocyclohexanol sample. The distinct magnetic environments of axial vs. equatorial protons create a unique, verifiable spectroscopic "fingerprint" for each isomer, with the large diaxial coupling constant being the definitive proof for the trans configuration.
Materials:
-
4-Aminocyclohexanol sample (5-10 mg for ¹H NMR)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
5 mm NMR tubes
-
NMR Spectrometer (≥300 MHz)
Procedure:
-
Sample Preparation :
-
Instrument Setup :
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis :
-
Identify Key Signals : Locate the multiplets corresponding to the H-1 (proton on the carbon with -OH) and H-4 (proton on the carbon with -NH₂) groups. These will be the most downfield of the aliphatic signals, typically between 2.5 and 4.0 ppm.[12]
-
Chemical Shift Analysis : Compare the chemical shifts to the reference data. A signal for H-1 around 3.58 ppm and H-4 around 2.65 ppm is indicative of the trans isomer.[12]
-
Coupling Constant Measurement (Definitive Step) : Zoom in on the H-1 and H-4 multiplets. Measure the key coupling constants (J values). The presence of a large coupling constant (J ≈ 10-13 Hz) within these multiplets confirms trans-diaxial coupling and is definitive evidence for the trans isomer.
-
Caption: Standard workflow for NMR-based isomer identification.
Safety and Handling
4-Aminocyclohexanol is classified as a hazardous chemical and must be handled with appropriate precautions.
-
GHS Classification : It is often classified as causing severe skin burns and eye damage (Category 1B) and may be harmful if swallowed.[5][19][21]
-
Handling : Use in a well-ventilated area or under a chemical fume hood.[21] Avoid breathing dust.[21] Prevent contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[9][21] For handling large quantities or when dust generation is likely, a NIOSH-approved respirator is recommended.[21]
-
Storage : Store in a tightly sealed container in a cool, dry place.[21] The compound is considered hygroscopic and air-sensitive.[2] It is incompatible with strong oxidizing agents.[2]
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. [21][22][23]
References
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Cartel International. (n.d.). Trans 4 Amino Cyclohexanol Latest Price Exporter. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Aminocyclohexanol. PubChem Compound Database. Retrieved from [Link]
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Sviatenko, O., et al. (2018). One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate. Retrieved from [Link]
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Jubilant Ingrevia. (n.d.). Exploring Trans-4-Aminocyclohexanol: Properties, Uses, and Manufacturing. Retrieved from [Link]
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KM Pharma Solution Private Limited. (n.d.). MSDS - Trans-4-Aminocyclohexanol Hydrochloride. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet: trans-4-Aminocyclohexanol. Retrieved from [Link]
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Shreeneel Chemicals. (n.d.). Trans-4-Aminocyclohexanol. Retrieved from [Link]
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Otto Chemie Pvt Ltd. (n.d.). trans-4-Aminocyclohexanol, ≥99%. Retrieved from [Link]
- Lehmann, B. (1998). Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
- Lehmann, B. (1997). Production of trans-4-amino-cyclohexanol from paracetamol. Google Patents.
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